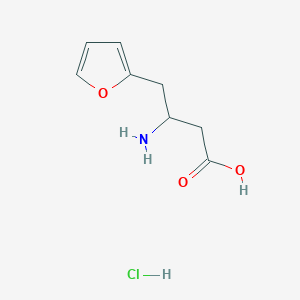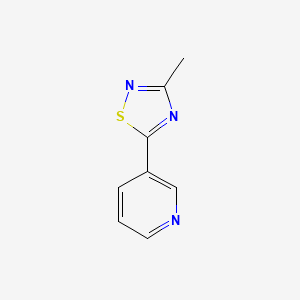
N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a cyclopropanesulfonamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the reaction of 3-amino-2,4-difluoroaniline with cyclopropanesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The raw materials are sourced in bulk, and the reaction parameters are carefully controlled to maximize the output while minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group and fluorine atoms play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
- N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
- N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide
Uniqueness: N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This makes it more rigid and less flexible compared to similar compounds, potentially leading to different biological activities and applications .
Propriétés
Formule moléculaire |
C9H10F2N2O2S |
|---|---|
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H10F2N2O2S/c10-6-3-4-7(8(11)9(6)12)13-16(14,15)5-1-2-5/h3-5,13H,1-2,12H2 |
Clé InChI |
IVMRCGSFEJZROM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)









![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)

![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)

